Home > Products > Screening Compounds P55777 > Arg-arg-lys-ala-ser-gly-pro
Arg-arg-lys-ala-ser-gly-pro - 65189-70-0

Arg-arg-lys-ala-ser-gly-pro

Catalog Number: EVT-361105
CAS Number: 65189-70-0
Molecular Formula: C31H58N14O9
Molecular Weight: 770.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Arg-Lys-Ala-Ser-Gly-Pro (H1-6)

    Compound Description: Arg-Lys-Ala-Ser-Gly-Pro (H1-6) is a synthetic hexapeptide that acts as a substrate for the catalytic subunit of cyclic AMP-dependent protein kinase from calf thymus. [] This peptide corresponds to the amino acid sequence near serine-38 in calf histone H1. []

Leu-Arg-Arg-Ala-Ser-Leu-Gly (K)

    Compound Description: Leu-Arg-Arg-Ala-Ser-Leu-Gly (K) is a basic synthetic heptapeptide derived from a sequence in pig liver pyruvate kinase. [] It is recognized as a substrate by the catalytic subunit of cyclic AMP-dependent protein kinase from calf thymus. []

Arg-Arg-Lys-Ala-Ser-Gly-Pro-Pro-Val

    Compound Description: Arg-Arg-Lys-Ala-Ser-Gly-Pro-Pro-Val is a nonapeptide substrate for Protein Kinase C (PKC). It has been shown to stimulate the ATPase activity of PKC at concentrations near its Km app. []

Overview

The compound Arginine-Arginine-Lysine-Alanine-Serine-Glycine-Proline is a synthetic peptide composed of seven amino acids. This peptide is notable for its potential applications in various biological and therapeutic contexts, particularly in the field of biochemistry and molecular biology. Its sequence suggests functional properties that may be leveraged in drug development, cellular signaling, and as a research tool in peptide synthesis.

Source

This peptide can be synthesized through various chemical methods, including solid-phase peptide synthesis (SPPS) and liquid-phase synthesis. The availability of amino acids and the development of custom peptide synthesis services have facilitated the production of such compounds for research purposes.

Classification

The compound is classified as a peptide, specifically a synthetic oligopeptide, which is a short chain of amino acids linked by peptide bonds. It falls under the broader category of biomolecules important for numerous biological functions.

Synthesis Analysis

Methods

The primary method for synthesizing Arginine-Arginine-Lysine-Alanine-Serine-Glycine-Proline is through solid-phase peptide synthesis. This technique involves the sequential addition of protected amino acids to a growing peptide chain attached to a solid support.

  1. Protecting Groups: Each amino acid used in the synthesis process must be protected to prevent unwanted reactions. Common protecting groups include t-butyloxycarbonyl (Boc) for amines and methyl or benzyl groups for carboxylic acids.
  2. Coupling Reactions: The activation of carboxyl groups (e.g., using dicyclohexylcarbodiimide) allows for the formation of peptide bonds between adjacent amino acids.
  3. Cleavage and Purification: Once the desired sequence is synthesized, the peptide is cleaved from the solid support, and protecting groups are removed. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the required purity levels.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of Arginine-Arginine-Lysine-Alanine-Serine-Glycine-Proline can be represented by its sequence:

Arg Arg Lys Ala Ser Gly Pro\text{Arg Arg Lys Ala Ser Gly Pro}

Data

The molecular weight of this peptide can be calculated based on the individual amino acids:

  • Arginine (2 × 174.20 g/mol)
  • Lysine (146.19 g/mol)
  • Alanine (89.09 g/mol)
  • Serine (105.09 g/mol)
  • Glycine (75.07 g/mol)
  • Proline (115.13 g/mol)

Calculating these gives a total molecular weight approximately equal to 915.88 g/mol.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving this peptide include:

  1. Hydrolysis: Peptides can undergo hydrolysis under acidic or basic conditions, breaking down into their constituent amino acids.
  2. Modification Reactions: The side chains of specific amino acids can undergo modifications such as phosphorylation or acetylation, which can alter their biological activity.
  3. Ligand Binding: The peptide may interact with specific receptors or enzymes, affecting signaling pathways or enzymatic activity.

Technical Details

Reactions are often monitored using techniques such as mass spectrometry or NMR spectroscopy to confirm structure and purity after synthesis.

Mechanism of Action

Process

The mechanism of action for peptides like Arginine-Arginine-Lysine-Alanine-Serine-Glycine-Proline often involves:

  1. Receptor Interaction: Binding to specific receptors on cell membranes, initiating intracellular signaling cascades.
  2. Cell Penetration: Certain sequences may facilitate cellular uptake through endocytosis or direct membrane translocation.

Data

Studies have shown that peptides rich in arginine can enhance cellular uptake due to their positive charge, which interacts favorably with negatively charged cell membranes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder or crystalline solid.
  • Solubility: Generally soluble in water and polar solvents due to hydrophilic amino acids.

Chemical Properties

  • Stability: Peptides are sensitive to heat and extreme pH conditions, which can lead to degradation.
  • pKa Values: The pKa values of the ionizable side chains (e.g., arginine and lysine) influence solubility and reactivity in different environments.
Applications

Scientific Uses

  1. Drug Development: Peptides are explored as therapeutic agents due to their specificity and low toxicity.
  2. Biomarkers: Certain peptides serve as biomarkers for disease states.
  3. Research Tools: Used in studies involving cellular signaling pathways and protein interactions.
  4. Antimicrobial Agents: Some peptides exhibit antimicrobial properties, making them candidates for new antibiotics.
Enzymatic Interaction Mechanisms of Arg-Arg-Lys-Ala-Ser-Gly-Pro

Role as a Protein Kinase C Phosphorylation Substrate

The heptapeptide sequence Arg-Arg-Lys-Ala-Ser-Gly-Pro represents the core structural motif of a well-characterized synthetic substrate (Arg-Arg-Lys-Ala-Ser-Gly-Pro-Pro-Val) for Protein Kinase C (PKC). This sequence was specifically designed based on phosphorylation sites in natural PKC substrates, particularly lysine-rich histones, where serine residues serve as phosphate acceptors. PKC recognizes and phosphorylates the serine residue within this sequence with high specificity, requiring a distinct set of cofactors for optimal activity. Biochemical studies demonstrate that phosphorylation absolutely requires the presence of phospholipids (particularly phosphatidylserine) plus either calcium ions (Ca²⁺) or phorbol ester tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA). This dual activation pathway highlights the peptide's utility in dissecting PKC regulation mechanisms [2] [3] [9].

The molecular recognition profile reveals PKC's strong preference for multiple basic residues (Arg, Lys) N-terminal to the phosphoacceptor serine. Substitution experiments confirm the critical role of these basic residues. Replacing the Ala-Ser segment with Ala-Ala (yielding Arg-Arg-Lys-Ala-Ala-Gly-Pro-Pro-Val) converts the peptide into a weak PKC inhibitor rather than a substrate, underscoring the indispensable role of the serine phosphoacceptor. Furthermore, bovine serum albumin fails as a PKC substrate, confirming the sequence specificity. The motif Arg/Lys-X-Arg/Lys-X-X-Ser/Thr (where X is any amino acid) emerges as a hallmark for PKC substrates from these studies, with this synthetic peptide serving as a foundational model [2] [9].

Table 1: Key Characteristics of Arg-Arg-Lys-Ala-Ser-Gly-Pro as a PKC Substrate

FeatureDetailSignificance
Core Recognition MotifArg-Arg-Lys-Ala-SerEssential residues for PKC binding and specificity
Phosphoacceptor SiteSerine residueSite of phosphate transfer
Critical CofactorsPhospholipid (e.g., phosphatidylserine) + Ca²⁺ (1 mM) or TPA (200 nM)Demonstrates dual regulatory pathways for PKC activation
Sequence SpecificityAbolished by Ala substitution at Ser positionConfirms Ser as obligatory phosphoacceptor
Non-Substrate VariantArg-Arg-Lys-Ala-Ala-Gly-Pro-Pro-ValActs as weak inhibitor, highlighting motif specificity

Kinase Binding Affinity and Catalytic Efficiency

Quantitative kinetic analyses establish the Arg-Arg-Lys-Ala-Ser-Gly-Pro-Pro-Val peptide as a robust substrate for rat brain PKC, exhibiting an apparent Michaelis constant (Kmapp) of approximately 130 μM. This Km value reflects a moderate binding affinity between the peptide and the PKC active site. The catalytic efficiency (kcat/Km) is significantly regulated by cofactors. Phosphorylation is negligible in the absence of activators but increases over 10-fold upon addition of phospholipid combined with either Ca²⁺ or TPA. This dramatic activation underscores the absolute dependence of PKC on its canonical regulators when acting upon this sequence [2] [9].

Comparative substrate profiling reveals distinct kinase preferences. While efficiently phosphorylated by PKC, the peptide is a much weaker substrate for cAMP-dependent protein kinase (PKA). Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly), a canonical PKA substrate with a Km of ~16 μM for PKA, shows minimal phosphorylation by PKC under identical conditions. This reciprocal selectivity highlights the role of residues flanking the core "Arg-X-Arg-X-X-Ser" motif in conferring kinase specificity. For PKC, the presence of Lys at the P-3 position (relative to the Ser phosphoacceptor at P0) and Gly/Pro at P+1/P+2 appears favorable, whereas PKA strongly prefers hydrophobic residues at the P+1 position (e.g., Leu in Kemptide) and exhibits less stringent requirements for basic residues beyond the P-2 and P-3 positions [7] [8] [9].

Mutagenesis studies provide insight into determinants of catalytic efficiency. Replacing the arginine residues (particularly at P-2 and P-3) with alanine drastically reduces phosphorylation rates by PKC, emphasizing the contribution of electrostatic interactions involving these basic residues. The Ala-Ser-Gly segment also contributes to optimal positioning, as alterations here impair kinetics. The peptide's relatively high Km compared to full-length protein substrates like histone III-S suggests that while the core motif is necessary, additional structural elements or contextual residues in native proteins may enhance binding affinity [8].

Table 2: Kinetic Parameters and Selectivity of Arg-Arg-Lys-Ala-Ser-Gly-Pro-Pro-Val

KinaseKmapp (μM)Activating Cofactors RequiredRelative Catalytic Efficiency (vs. PKC on this peptide = 1)Key Recognition Features
PKC~130Phospholipid + Ca²⁺ or TPA1 (Reference)Basic residues (Arg/Lys) at P-2, P-3; Ser at P0
PKA>> 130 (Very Weak)cAMP<< 0.01Basic residues at P-2, P-3; Hydrophobic residue at P+1

Comparative Analysis of Phosphorylation Dynamics in Synthetic vs. Endogenous Peptides

The phosphorylation dynamics of the synthetic Arg-Arg-Lys-Ala-Ser-Gly-Pro core peptide closely mirror those observed for endogenous PKC substrates like histone III-S. Crucially, studies demonstrate that phosphorylation of both the synthetic peptide and histone III-S by PKC is regulated by identical mechanisms: an absolute requirement for phospholipid plus either Ca²⁺ or TPA. This congruence validates the physiological relevance of the synthetic peptide as a model system for probing PKC enzymology. The kinetic parameters (Km trends, cofactor dependence) are conserved, suggesting that the core motif dictates fundamental aspects of PKC engagement and catalysis, even when presented in isolation versus within a complex protein structure [2] [3].

However, key differences arise from the structural context. The synthetic peptide lacks tertiary structure and flanking sequences distant from the phosphorylation site, which are present in endogenous proteins. These elements in full-length proteins can significantly influence accessibility and kinetics. For example, nucleosome packaging or histone tail modifications could sterically hinder PKC access to the Ser residue in histone III-S within chromatin, potentially slowing phosphorylation rates compared to the freely accessible synthetic peptide. Conversely, the presence of secondary binding sites ("docking sites") outside the core motif in some endogenous substrates could potentially enhance PKC binding affinity and catalytic efficiency (lower Km, higher kcat) beyond what is observed with the minimal synthetic peptide [2] [9].

The synthetic peptide offers distinct advantages for mechanistic studies. Its homogeneity and defined sequence eliminate confounding variables present in protein substrates like histone III-S, which contain multiple potential phosphorylation sites. This purity allows precise attribution of phosphorylation kinetics solely to the target motif. Furthermore, the peptide's solubility and ease of modification facilitate structure-activity relationship (SAR) studies through systematic amino acid substitutions. These studies are crucial for defining the minimal essential motif (e.g., confirming the critical need for basic residues at P-2 and P-3) and exploring the tolerance for variations at each position, providing insights impossible to obtain with complex endogenous proteins [3] [9].

The sequence Arg-Arg-Lys-Ala-Ser also exemplifies kinase discrimination mechanisms. While optimal for PKC, peptides featuring multiple N-terminal basic residues followed by Ala-Ser can also serve as substrates for other basophilic kinases like PKA, albeit with lower efficiency (as seen with the weak PKA activity on this peptide). Discrimination primarily occurs through residues C-terminal to the phosphoacceptor. PKA strongly favors hydrophobic residues (e.g., Leu) at the P+1 position (Kemptide: Leu-Arg-Arg-Ala-Ser-Leu-Gly), while PKC tolerates or even prefers small/neutral residues like Gly or Pro at P+1 (as in Arg-Arg-Lys-Ala-Ser-Gly-Pro). The presence of Pro at P+1 in the synthetic peptide is detrimental to PKA activity but compatible with PKC activity, contributing to its selectivity profile [7] [8].

Table 3: Comparative Dynamics of Phosphorylation: Synthetic vs. Endogenous Peptides

CharacteristicSynthetic Peptide (Arg-Arg-Lys-Ala-Ser-Gly-Pro-Pro-Val)Endogenous Protein (e.g., Histone III-S)
Regulatory MechanismIdentical: Requires phospholipid + Ca²⁺ or TPAIdentical: Requires phospholipid + Ca²⁺ or TPA
Structural ComplexityLow: Minimal linear sequence, no tertiary structureHigh: Part of folded protein, potential for steric hindrance
Site AccessibilityHigh: Phosphoacceptor site readily accessibleVariable: Can be modulated by protein folding or complexation (e.g., DNA)
Kinetic PurityHigh: Single defined phosphorylation sitePotentially Complex: May contain multiple phosphoacceptors
Influence of Flanking RegionsMinimal: Limited to immediate vicinity (P-5 to P+5)Significant: Distant sequences/scaffolds can influence binding/kinetics
Role in Kinase DiscriminationDemonstrates importance of C-terminal residues (e.g., Gly/Pro at P+1 vs PKA's Leu)Context may amplify or diminish kinase selectivity based on full context

Properties

CAS Number

65189-70-0

Product Name

Arg-arg-lys-ala-ser-gly-pro

IUPAC Name

1-[2-[[2-[2-[[6-amino-2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C31H58N14O9

Molecular Weight

770.9 g/mol

InChI

InChI=1S/C31H58N14O9/c1-17(24(48)44-21(16-46)26(50)40-15-23(47)45-14-6-10-22(45)29(53)54)41-27(51)19(8-2-3-11-32)43-28(52)20(9-5-13-39-31(36)37)42-25(49)18(33)7-4-12-38-30(34)35/h17-22,46H,2-16,32-33H2,1H3,(H,40,50)(H,41,51)(H,42,49)(H,43,52)(H,44,48)(H,53,54)(H4,34,35,38)(H4,36,37,39)

InChI Key

QUDAEJXIMBXKMG-UHFFFAOYSA-N

SMILES

CC(C(=O)NC(CO)C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N

Canonical SMILES

CC(C(=O)NC(CO)C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.